2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide
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Overview
Description
2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide is an organic compound characterized by the presence of a bromophenoxy group and a methoxypropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.
Etherification: 4-bromophenol is then reacted with 2-chloroacetamide in the presence of a base like potassium carbonate to form 2-(4-bromophenoxy)acetamide.
Alkylation: The final step involves the reaction of 2-(4-bromophenoxy)acetamide with 3-methoxypropylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the 4-bromophenoxy group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the functional groups present.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or other strong bases.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide can serve as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block in the development of new compounds.
Biology
This compound may be used in the study of enzyme interactions and inhibition, particularly those involving amide bonds. Its structure allows for modifications that can help in understanding biological pathways.
Medicine
Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure suggests it could be modified to enhance its activity or selectivity towards specific biological targets.
Industry
In materials science, this compound could be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting or modifying their activity. The bromophenoxy group could facilitate binding to hydrophobic pockets, while the methoxypropylacetamide moiety might interact with polar regions of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(3-methoxypropyl)acetamide
- 2-(4-fluorophenoxy)-N-(3-methoxypropyl)acetamide
- 2-(4-iodophenoxy)-N-(3-methoxypropyl)acetamide
Uniqueness
Compared to its analogs, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide may exhibit unique reactivity due to the presence of the bromine atom, which can participate in specific interactions and reactions not possible with other halogens. This can influence its biological activity, making it a compound of particular interest in drug development and other applications.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-16-8-2-7-14-12(15)9-17-11-5-3-10(13)4-6-11/h3-6H,2,7-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDWTSNVOQWPFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)COC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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